2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine
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Overview
Description
2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound is characterized by the presence of both benzylsulfanyl and methoxyphenylsulfanyl groups attached to the thieno[3,2-d]pyrimidine core. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine is EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It also targets tubulin , a protein that is a major component of microtubules in the cell’s cytoskeleton.
Mode of Action
This compound acts as an inhibitor of EZH2 , preventing it from adding methyl groups to histone proteins, which can lead to changes in gene expression. It also binds to the colchicine-binding site of tubulin , preventing the polymerization of tubulin into microtubules, a critical process for cell division.
Biochemical Pathways
By inhibiting EZH2, this compound can affect various biochemical pathways related to gene expression and cellular differentiation . Its action on tubulin can disrupt the formation of the mitotic spindle, thereby affecting cell division and potentially leading to cell death .
Result of Action
The compound has demonstrated potent antiproliferative activity against various cancer cell lines . It can induce apoptosis (programmed cell death) in a concentration-dependent manner and inhibit cell migration . It also shows the ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine are largely defined by its interactions with various biomolecules. It has been found to demonstrate potent antiproliferative activity against several tumor cell lines . This suggests that it interacts with key enzymes and proteins involved in cell proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. At low concentrations, it inhibits the colony formation of SKOV3 cells in vitro . It also induces G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion at low concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The X-ray cocrystal structures of this compound in complex with tubulin have been elucidated, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
Its potent antiproliferative activity against tumor cell lines suggests that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of Benzylsulfanyl and Methoxyphenylsulfanyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzylthiol and 3-methoxyphenylthiol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzylsulfanyl and Methoxyphenylsulfanyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine is unique due to the combination of its thieno[3,2-d]pyrimidine core and the specific benzylsulfanyl and methoxyphenylsulfanyl substituents. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both benzylsulfanyl and methoxyphenylsulfanyl groups attached to a thieno[3,2-d]pyrimidine core. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, primarily through its action as an inhibitor of EZH2, a histone-lysine N-methyltransferase involved in gene regulation.
The primary target of this compound is EZH2 . By inhibiting EZH2, this compound can disrupt several biochemical pathways related to gene expression and cellular differentiation. The inhibition of EZH2 has implications for cancer therapy, as it can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with EZH2 affects various downstream targets involved in cell cycle regulation and apoptosis. Studies have shown that its antiproliferative activity is associated with alterations in cell morphology and migration patterns in cancer cell lines such as SKOV3 and SU-DHL-6, suggesting its potential utility in cancer treatment.
Antiproliferative Activity
Research has documented the potent antiproliferative effects of this compound against several tumor cell lines. For instance, it has demonstrated significant inhibitory effects on the growth of SKOV3 cells at low concentrations. The following table summarizes the IC50 values against various cancer cell lines:
Case Studies
- Inhibition of EZH2 : In a study focused on the structural modification of thieno[3,2-d]pyrimidines, compounds similar to this compound were synthesized and evaluated for their ability to inhibit EZH2. The results indicated that these compounds could significantly affect lymphoma cell morphology and induce apoptosis in a concentration-dependent manner.
- Cytotoxicity Evaluation : A comparative study assessed the cytotoxicity of various thieno[3,2-d]pyrimidine derivatives on HepG2 and MCF-7 cells, showing that derivatives with similar structures exhibited promising anticancer activity. The findings suggested that modifications to the thieno[3,2-d]pyrimidine core could enhance biological efficacy.
Properties
IUPAC Name |
2-benzylsulfanyl-4-(3-methoxyphenyl)sulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS3/c1-23-15-8-5-9-16(12-15)26-19-18-17(10-11-24-18)21-20(22-19)25-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCONWGSXRBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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